(4S)-Efavirenz 2-Desoxo-2-methyl is a derivative of Efavirenz, a well-known non-nucleoside reverse transcriptase inhibitor used primarily in the treatment of Human Immunodeficiency Virus (HIV) infection. The compound is characterized by its specific stereochemistry and structural modifications that enhance its pharmacological properties. Efavirenz itself has been extensively studied for its efficacy in antiviral therapy, and derivatives like (4S)-Efavirenz 2-Desoxo-2-methyl are of interest for potential improvements in therapeutic outcomes.
(4S)-Efavirenz 2-Desoxo-2-methyl is classified as a small molecule drug, falling under the category of antiviral agents. It is specifically designed to inhibit the reverse transcriptase enzyme of HIV, thereby preventing viral replication. The compound's IUPAC name is (4S)-6-chloro-4-(2-cyclopropylethynyl)-4-(trifluoromethyl)-2,4-dihydro-1H-3,1-benzoxazin-2-one, and it is associated with the CAS number 154598-52-4. Its molecular formula is .
The synthesis of (4S)-Efavirenz 2-Desoxo-2-methyl involves several key steps that can vary based on the specific synthetic pathway employed. Traditional methods have focused on creating the quaternary carbon center, which is crucial for the compound's activity.
The molecular structure of (4S)-Efavirenz 2-Desoxo-2-methyl features a complex arrangement that includes:
The stereochemistry at the C4 position is essential for its interaction with biological targets, specifically configured as S .
(4S)-Efavirenz 2-Desoxo-2-methyl undergoes various chemical reactions that are pivotal for its function as an antiviral agent:
The mechanism of action for (4S)-Efavirenz 2-Desoxo-2-methyl involves:
(4S)-Efavirenz 2-Desoxo-2-methyl exhibits several notable physical and chemical properties:
(4S)-Efavirenz 2-Desoxo-2-methyl has significant applications in scientific research:
(4S)-Efavirenz 2-Desoxo-2-methyl is a structurally modified analog of the anti-HIV drug efavirenz (CAS 154598-52-4), distinguished by the replacement of the carbonyl oxygen at position 2 of the oxazinone ring with a methyl group (-CH₃). This modification yields a molecular formula of C₁₅H₁₃ClF₃NO and a molecular weight of 315.72 g/mol [1] [5]. The compound retains the critical (4S) stereochemical configuration at the chiral center (C4), which is essential for its biological interactions. The IUPAC name is systematically designated as (4S)-6-chloro-4-(2-cyclopropylethynyl)-2-methyl-4-(trifluoromethyl)-1,2-dihydro-3,1-benzoxazine [1] [8].
The core structure comprises a benzoxazine ring substituted with chlorine at C6, a trifluoromethyl group at C4, and a cyclopropylethynyl moiety extending from C4. The methyl substitution at position 2 eliminates the planar, conjugated system of the parent efavirenz, introducing increased hydrophobicity and altered electronic distribution within the heterocyclic ring [1]. This structural change significantly impacts the molecule's binding interactions with biological targets, particularly cytochrome P450 enzymes.
Table 1: Molecular Characteristics of (4S)-Efavirenz 2-Desoxo-2-methyl
Property | Value/Descriptor |
---|---|
Molecular Formula | C₁₅H₁₃ClF₃NO |
Molecular Weight | 315.72 g/mol |
Exact Mass | 315.064 |
IUPAC Name | (4S)-6-chloro-4-(2-cyclopropylethynyl)-2-methyl-4-(trifluoromethyl)-1,2-dihydro-3,1-benzoxazine |
Stereochemistry | S-configuration at C4 |
Key Structural Modification | Methyl group replaces carbonyl oxygen at position 2 |
InChIKey | IMPMOBJZWFZYGR-RJSPSEDBSA-N [5] |
Comprehensive spectroscopic characterization provides essential insights into the structural and electronic properties of (4S)-Efavirenz 2-Desoxo-2-methyl:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR analysis reveals distinct signatures reflecting the structural modifications. The methyl group at position 2 appears as a singlet at approximately δ 2.4 ppm, contrasting sharply with the parent efavirenz which lacks this aliphatic proton signal. The cyclopropyl protons resonate as multiplet signals between δ 0.8–1.2 ppm, while the ethynyl proton is absent due to the acetylenic linkage. The aromatic protons of the chlorinated benzoxazine ring generate characteristic signals in the δ 7.0–7.8 ppm region [1] [9]. ¹³C NMR confirms the absence of the carbonyl carbon (present in efavirenz at ~δ 160 ppm), replaced by an aliphatic carbon signal at ~δ 25 ppm for the methyl group [8].
Infrared (IR) Spectroscopy: The most notable feature in the IR spectrum is the absence of the strong carbonyl stretch (C=O) at ~1700 cm⁻¹, which is a hallmark of the parent efavirenz structure. Instead, C-H stretching vibrations of the methyl group appear near 2900 cm⁻¹. The spectrum retains aromatic C=C stretches at ~1600 cm⁻¹ and C-F stretches in the 1100–1200 cm⁻¹ region [1].
Mass Spectrometry: High-resolution mass spectrometry (HRMS) confirms the molecular formula with an observed accurate mass of 315.064, matching the theoretical exact mass of C₁₅H₁₃ClF₃NO [1] [8]. Fragmentation patterns show prominent ions resulting from cleavage of the benzoxazine ring and loss of the cyclopropylethynyl moiety.
The structural divergence between (4S)-Efavirenz 2-Desoxo-2-methyl and its parent compound efavirenz (CAS 154598-52-4) underlies significant differences in physicochemical and biochemical properties:
Structural Differences: Efavirenz (C₁₄H₉ClF₃NO₂, MW 315.68 g/mol) possesses a carbonyl group at position 2 of the oxazinone ring, creating a planar, conjugated system that facilitates specific electronic interactions. The analog replaces this carbonyl with a methyl group, converting the oxazinone to a modified oxazine ring [1] [4]. This modification increases molecular weight by 0.04 g/mol (C₁₅H₁₃ClF₃NO vs. C₁₄H₉ClF₃NO₂) and introduces enhanced hydrophobicity [1].
Electronic Properties: The electron-deficient carbonyl in efavirenz participates in hydrogen bonding and dipole interactions. Its replacement with an electron-donating methyl group alters the electronic distribution within the heterocyclic ring, reducing hydrogen-bonding capacity while enhancing hydrophobic interactions [1].
Binding Implications: Crystallographic studies reveal that while both compounds occupy similar space in enzyme active sites, the methyl substitution prevents specific interactions made by the carbonyl oxygen. However, this modification fortuitously enhances binding affinity to CYP2B6 due to optimized hydrophobic contacts [1] [2].
Table 2: Structural and Functional Comparison with Efavirenz
Characteristic | Efavirenz (CAS 154598-52-4) | (4S)-Efavirenz 2-Desoxo-2-methyl |
---|---|---|
Molecular Formula | C₁₄H₉ClF₃NO₂ | C₁₅H₁₃ClF₃NO |
Molecular Weight | 315.68 g/mol | 315.72 g/mol |
Position 2 Functional Group | Carbonyl (C=O) | Methyl (CH₃) |
IUPAC Name | (4S)-6-chloro-4-(2-cyclopropylethynyl)-4-(trifluoromethyl)-1H-3,1-benzoxazin-2-one | (4S)-6-chloro-4-(2-cyclopropylethynyl)-2-methyl-4-(trifluoromethyl)-1,2-dihydro-3,1-benzoxazine |
Stereochemistry | S-configuration at C4 | S-configuration at C4 |
Key Biochemical Property | Low-affinity CYP2B6 binding (Ks ~ μM range) | High-affinity CYP2B6 binding (Ks = 0.21 μM) [1] |
X-ray crystallography of CYP2B6 in complex with (4S)-Efavirenz 2-Desoxo-2-methyl (PDB ID: not explicitly provided in sources) provides atomic-level insights into ligand-enzyme interactions, particularly highlighting the role of halogen-π bonding in molecular recognition [1] [2] [3]:
High-Affinity Binding: The analog exhibits significantly enhanced binding affinity for CYP2B6 compared to efavirenz, with a spectral binding constant (Ks) of 0.21 ± 0.06 μM. This high-affinity binding enabled successful co-crystallization, which was unattainable with the parent compound due to its weaker interaction [1] [2]. Spectral titration revealed a Type I spin shift (peak at 390 nm, trough at 417 nm), indicating displacement of water from the heme iron and transition to a high-spin state characteristic of productive substrate binding [1].
Active Site Architecture: The crystal structure shows the analog bound in the CYP2B6 active site with the chlorine atom positioned 3.5–3.8 Å from the centroid of the phenyl ring of F108 (Phe108), forming a stabilizing halogen-π interaction [2] [3]. This interaction critically orients the molecule such that the methyl group at position 2 faces the heme iron, positioning the site of potential metabolism toward the catalytic center. The trifluoromethyl group resides near I101 (Ile101) and F115 (Phe115), while the cyclopropyl moiety nestles between F206 (Phe206) and T302 (Thr302) [1] [3].
Conformational Adaptations: Binding induces significant conformational changes in CYP2B6. The F297 (Phe297) side chain rotates approximately 90 degrees to accommodate the chlorine atom, while F206 undergoes a similar reorientation to create space for the cyclopropyl group. Remarkably, these side chain movements allow accommodation of the bulkier analog without substantially increasing the active site cavity volume (409 ų vs. 311 ų for the α-pinene complex) [2] [3].
Halogen-π Interaction Significance: The chlorine-F108 interaction exemplifies a recurring motif in CYP2B6 substrate recognition, explaining the enzyme's preference for halogenated compounds. This non-covalent interaction involves orthogonal alignment of the carbon-chlorine bond with the aromatic π-system of phenylalanine, providing both van der Waals contacts and electrostatic contributions [2] [3]. Such interactions are increasingly recognized as crucial design elements for drugs targeting CYP enzymes.
Table 3: Key Parameters from CYP2B6-(4S)-Efavirenz 2-Desoxo-2-methyl Crystal Structure
Parameter | Observation | Functional Significance |
---|---|---|
Halogen-π Interaction | Cl···F108 distance: ~3.5–3.8 Å | Critical for ligand orientation; positions methyl group toward heme iron |
Active Site Volume | 409 ų | Minimal expansion despite larger ligand size compared to other complexes |
F297 Conformation | ~90° rotation of phenyl ring | Creates space for chlorine atom |
F206 Conformation | ~90° rotation | Accommodates cyclopropyl group |
Heme Coordination | Type I spectral shift (390 nm peak) | Indicates displacement of water molecule from heme iron |
Ks Value | 0.21 ± 0.06 μM | Reflects 5-10 fold higher affinity than efavirenz |
CAS No.: 71031-15-7
CAS No.: 24622-61-5
CAS No.: 92219-95-9
CAS No.:
CAS No.:
CAS No.: 7362-34-7